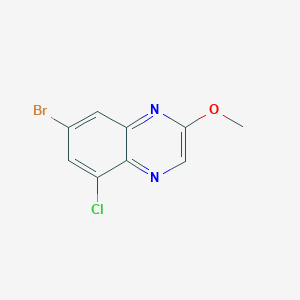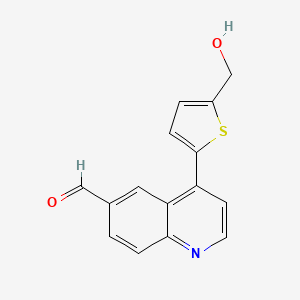
4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde is a heterocyclic compound that features both a quinoline and a thiophene ring. The presence of these two rings makes it a compound of interest in various fields of chemistry and pharmacology. The quinoline ring is known for its biological activity, while the thiophene ring is often found in compounds with electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with quinoline aldehydes. The reaction typically requires a catalyst and is carried out under reflux conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 4-(5-(Carboxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde.
Reduction: Formation of 4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-methanol.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mecanismo De Acción
The mechanism of action of 4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer activity. The thiophene ring can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds such as 2-Butylthiophene and 2-Octylthiophene are similar in structure and have been studied for their biological activities.
Quinoline Derivatives: Compounds like chloroquine and camptothecin share the quinoline ring and are known for their medicinal properties.
Uniqueness
4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde is unique due to the combination of the quinoline and thiophene rings, which confer both biological activity and electronic properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H11NO2S |
|---|---|
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
4-[5-(hydroxymethyl)thiophen-2-yl]quinoline-6-carbaldehyde |
InChI |
InChI=1S/C15H11NO2S/c17-8-10-1-3-14-13(7-10)12(5-6-16-14)15-4-2-11(9-18)19-15/h1-8,18H,9H2 |
Clave InChI |
JMHOPKHFAZVIQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=CC(=C2C=C1C=O)C3=CC=C(S3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


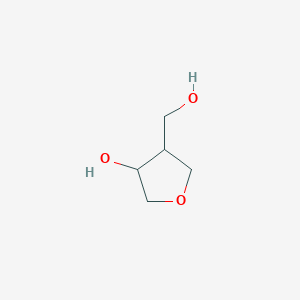
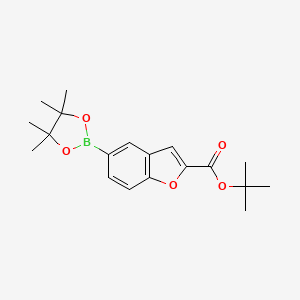
![5-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13926292.png)
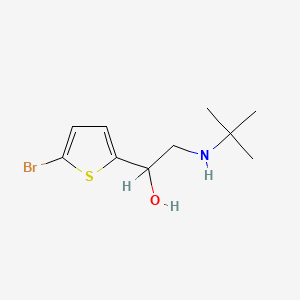
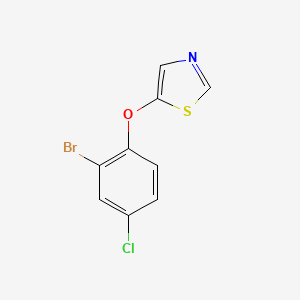
![2-Bromo-4-methoxy-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13926304.png)
![3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13926328.png)

![Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13926348.png)
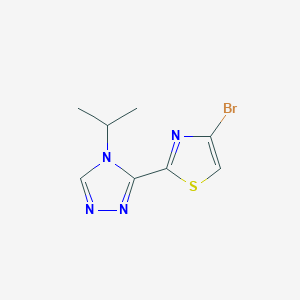
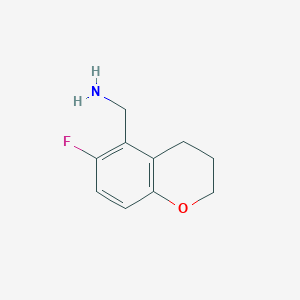
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B13926360.png)
